molecular formula C38H52N6O7 B032600 Deuterated Atazanivir-D3-2 CAS No. 1092540-51-6

Deuterated Atazanivir-D3-2

Cat. No. B032600
CAS RN: 1092540-51-6
M. Wt: 713.9 g/mol
InChI Key: AXRYRYVKAWYZBR-HMLRVIJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated Atazanivir-D3-2 is a reference standard for pharmacological research . It is an azapeptide derivative that inhibits HIV protease .


Synthesis Analysis

The synthesis of Deuterated Atazanivir-D3-2 involves the use of deuterium in place of hydrogen . This process is designed to inhibit metabolic conversion to less active or inactive molecules or to stabilize stereogenic centers to stereomutation in enantiomers and diastereomers .


Molecular Structure Analysis

The molecular structure of Deuterated Atazanivir-D3-2 is represented by the formula C38H43D9N6O7 . The compound has a molecular weight of 713.91 .


Physical And Chemical Properties Analysis

Deuterated Atazanivir-D3-2 is a powder that is soluble in DMSO, water, or ethanol . It should be stored at -20°C . .

Scientific Research Applications

Pharmaceutical Chemistry

Deuterated drugs, such as Deuterated Atazanavir-D3-2, are small molecules in which deuterium replaces one or more hydrogen atoms of the molecule . This process, known as deuteration, is an extremely useful tool for enriching a drug’s metabolism . Selective replacement with deuterium leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .

Metabolic Stability Enhancement

Deuterated organic molecules have been intensively investigated in medicinal chemistry due to their enhanced metabolic stability . The development of efficient methods for the selective incorporation of deuterium atoms into organic molecules from readily available starting materials and reagents is therefore of extreme importance .

NeuroAIDS Management

Atazanavir (ATZ) presents poor brain availability when administered orally, which poses a major hurdle in its use as an effective therapy for the management of NeuroAIDS . The utilization of nanostructured lipid carriers (NLCs) in conjunction with the premeditated use of excipients can be a potential approach for overcoming the limited ATZ brain delivery .

COVID-19 Treatment

Atazanavir (ATV) has already been considered as a potential repurposing drug to 2019 coronavirus disease (COVID-19) . It has been demonstrated that both SARS-CoV-2 B.1 lineage and variant of concern gamma are susceptible to this antiretroviral .

Protease Inhibition

Atazanavir and Ritonavir are used to block the activity of protease, resulting in the formation of defective viruses that are unable to infect the body’s cells . This decreases the number of viruses in the body and improves the patient’s immunity .

Drug Delivery Enhancement

The use of nanostructured lipid carriers (NLCs) can potentially enhance the delivery of Atazanavir to the brain . Pharmacokinetic studies revealed a significant improvement in brain bioavailability, signifying the superiority of NLC formulation over drug suspension .

Safety and Hazards

Products like Deuterated Atazanivir-D3-2 are for research use only and are not intended for human use . Therefore, they should be handled with care and appropriate safety measures should be taken .

Mechanism of Action

Target of Action

Deuterated Atazanavir-D3-2, also known as Atazanavir-d9, is a derivative of Atazanavir . Atazanavir is an antiviral protease inhibitor used in combination with other antiretrovirals for the treatment of HIV . The primary target of Atazanavir-d9 is the HIV-1 protease , an enzyme critical for HIV-1 virion maturation .

Mode of Action

Atazanavir-d9 selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions, rendering the virus non-infectious .

Biochemical Pathways

The inhibition of the HIV-1 protease leads to the production of immature, non-infectious viral particles . This disrupts the viral replication cycle and prevents the spread of the virus to new cells.

Pharmacokinetics

Atazanavir-d9 is expected to share similar pharmacokinetic properties with Atazanavir. Atazanavir is rapidly absorbed with peak concentration reached between 2 – 2.5 hours post-dose . It is primarily eliminated through bile (79% of administered dose) and secondarily through urine (13% of administered dose excreted as metabolites) . The deuterium substitution in Atazanavir-d9 may potentially enhance the pharmacokinetic parameters due to stronger deuterium–carbon bonds altering its metabolism .

Action Environment

The efficacy and stability of Atazanavir-d9, like Atazanavir, can be influenced by various environmental factors. These include the presence of other medications (due to potential drug-drug interactions), patient adherence to medication regimen, and individual patient characteristics such as age, weight, and overall health status . The deuterium substitution in Atazanavir-d9 may potentially influence its stability under various environmental conditions .

properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-HMLRVIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648857
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuterated Atazanivir-D3-2

CAS RN

1092540-51-6
Record name 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092540-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-(1,1-di(methyl-d3)ethyl-2,2,2-d3)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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